molecular formula C16H8N2O B8214503 2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile

2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile

Cat. No. B8214503
M. Wt: 244.25 g/mol
InChI Key: UYSZYWIPEGBWIR-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile is a useful research compound. Its molecular formula is C16H8N2O and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Functionalized 3′-Iminospiro[indoline-3,2′-phenanthrenes] : A study by Lu et al. (2016) in "RSC Advances" showed that the cyclization reaction of 3-methyleneoxindoles with a similar compound, 2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitrile, produces functionalized 3′-iminospiro[indoline-3,2′-phenanthrenes] in good yields, highlighting its potential in synthesizing novel compounds (Lu et al., 2016).

  • Synthesis of Tetrahydropyridin-2-yl Derivatives : Dotsenko et al. (2016) reported in "Chemistry of Heterocyclic Compounds" that the synthesis of (4-aryl-3-cyano-6-oxopiperidin-2-ylidene)malononitriles can lead to the formation of 1,6,7-tetrahydropyridin-2-yl derivatives, suggesting the compound's role in synthesizing diverse chemical structures (Dotsenko et al., 2016).

  • Production of Novel Dispiro Heterocycles : Dandia et al. (2011) in "Tetrahedron Letters" demonstrated that the 1,3-dipolar cycloaddition of related compounds, like 2-oxo-(2H)-acenaphthylen-1-ylidene-malononitrile, furnishes novel dispiro heterocycles, indicating its potential in organic synthesis (Dandia, Jain, & Bhati, 2011).

  • Synthesis of 2-Aminopyran Derivatives : Wang et al. (2004) in "Synthetic Communications" found that the KF/Al2O3-catalyzed reaction of malononitrile with similar compounds synthesized 2-aminopyran derivatives, suggesting the compound's utility in catalyzed reactions (Wang et al., 2004).

  • Synthesis of Push-Pull Dyes : Pigot et al. (2019) in "Helvetica Chimica Acta" reported that the addition of piperidine to 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile during the synthesis of push-pull dyes produced PP1 and PP2 dyes, indicating its role in dye production (Pigot et al., 2019).

  • Optoelectronic Properties in Photovoltaic Devices : A study by Javed et al. (2021) in "Computational and Theoretical Chemistry" highlighted the outstanding optoelectronic properties of designed molecules containing similar compounds, suggesting their suitability as charge transporting materials in organic photovoltaic devices (Javed et al., 2021).

  • DNA Topoisomerase I Inhibitors : Lackey et al. (1995) in "Journal of medicinal chemistry" found that rigid analogs of camptothecin, such as 2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile, are effective topoisomerase I inhibitors, indicating its potential in medicinal chemistry (Lackey et al., 1995).

  • Deoxyribonucleic Acid Binding Agent : Kundu (1980) in "Journal of medicinal chemistry" synthesized new cyclopenta[a]naphthalene derivatives, including compounds like 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene, as potential deoxyribonucleic acid binding agents (Kundu, 1980).

properties

IUPAC Name

2-(3-oxocyclopenta[b]naphthalen-1-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O/c17-8-12(9-18)13-7-16(19)15-6-11-4-2-1-3-10(11)5-14(13)15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSZYWIPEGBWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC3=CC=CC=C3C=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
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2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
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2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
Reactant of Route 4
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
Reactant of Route 5
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
Reactant of Route 6
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.